![molecular formula C11H10BrF2N3O2 B13204364 2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine is a synthetic compound with a molecular formula of C11H10BrF2N3O2 and a molecular weight of 334.12 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromodifluoromethyl group can be introduced using difluoromethylation reagents, while the nitro group can be added via nitration reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine .
Applications De Recherche Scientifique
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl and nitro groups can influence the compound’s binding affinity and specificity for these targets. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Chlorodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine
- 2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine
- 2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-ol
Uniqueness
2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine is unique due to the specific positioning of the bromodifluoromethyl and nitro groups on the indole ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H10BrF2N3O2 |
|---|---|
Poids moléculaire |
334.12 g/mol |
Nom IUPAC |
2-[2-[bromo(difluoro)methyl]-7-nitro-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H10BrF2N3O2/c12-11(13,14)10-7(4-5-15)6-2-1-3-8(17(18)19)9(6)16-10/h1-3,16H,4-5,15H2 |
Clé InChI |
PNJJQFHPCVPVBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2CCN)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
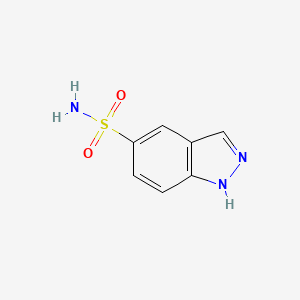
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)

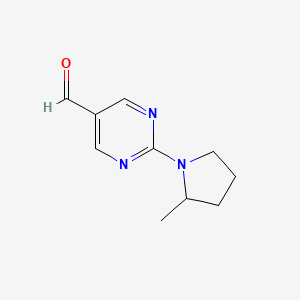
![1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)

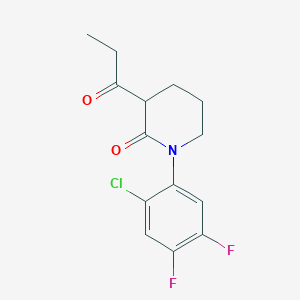
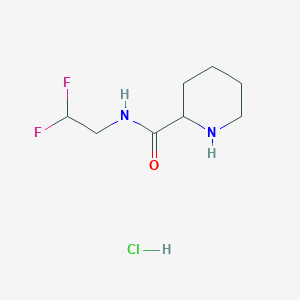
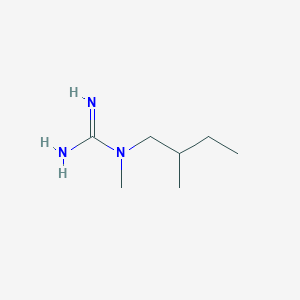
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
![6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204350.png)
![2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)
